2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide
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Overview
Description
2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide, also known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF is a furan derivative that exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. This compound is thought to inhibit the activity of COX-2, which is responsible for the production of prostaglandins in response to inflammation and injury.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been shown to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
Future research on 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide should focus on further elucidating its mechanism of action and potential side effects. Additionally, more studies are needed to determine the efficacy of this compound in treating various diseases and conditions in humans. Furthermore, the development of new methods for administering this compound, such as the use of nanoparticles or other drug delivery systems, could improve its bioavailability and therapeutic potential.
Synthesis Methods
The synthesis of 2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with furfurylamine in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound, this compound. This method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
2-methyl-N-(4-methyl-2-pyridinyl)-3-furamide has been extensively studied for its potential applications in treating various diseases and conditions. It has been shown to exhibit anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-13-11(7-8)14-12(15)10-4-6-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQXYGAHTIMHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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